![molecular formula C16H17F2NO2 B2577686 1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol CAS No. 866135-68-4](/img/structure/B2577686.png)
1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol” is a chemical compound with the molecular formula C16H17F2NO2 . It has an average mass of 293.309 Da and a monoisotopic mass of 293.122742 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Supramolecular Structures and Coordination Chemistry
Research on compounds structurally similar to 1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol, such as N,N′-bis(2-hydroxybenzyl)-1,3-bis[(2-aminoethyl) amino]-2-propanol, has led to the synthesis and characterization of various metal complexes. These studies provide insights into the formation of supramolecular structures and the coordination chemistry of such ligands with metal ions like Co(III) and Cu(II) (Xie et al., 2005). Another related study on Ni(II) complexes using a potentially heptadentate ligand derived from similar structures has been conducted, demonstrating the synthesis, characterization, and formation of 2D supramolecular structures (Xie et al., 2004).
Enzymatic Resolution in Synthesis
The use of compounds like 1-chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol in the enzymatic resolution for the synthesis of potential therapeutic agents demonstrates another application area. This approach, involving the use of Novozym 435 and vinyl stearate, has been utilized in the synthesis of antihypertensive agents (Regla et al., 2008).
Development of Radioligands
Research involving similar structures, such as bisoprolol (a beta(1)-adrenergic agent), has led to the development of radioligands for non-invasive assessment of beta(1)-adrenoceptor subtypes. This involves the stereo-conservative synthesis of enantiomers and their use in positron emission tomography (PET) for potential applications in heart and brain studies (Soloviev et al., 2001).
Ligand Synthesis and Coordination Compounds
The synthesis of N3O3 amine phenols and their use as ligands for group 13 metal ions is another significant application. These ligands, derived from similar structures, are used to form coordination compounds and are characterized using various spectroscopic methods (Liu et al., 1993).
Dinuclear Copper(II) Complexes
The use of tetradentate bis(phenol) amine ligands, which are structurally related, has led to the synthesis of dinuclear copper(II) complexes. These studies provide insights into the electrochemical and magnetic properties of such complexes, contributing to our understanding of molecular magnetism and electrochemistry (Rajput et al., 2018).
properties
IUPAC Name |
1-[(3,5-difluorophenyl)methylamino]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c17-13-6-12(7-14(18)8-13)9-19-10-15(20)11-21-16-4-2-1-3-5-16/h1-8,15,19-20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKLMCOZGZCQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2577609.png)
![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2577613.png)
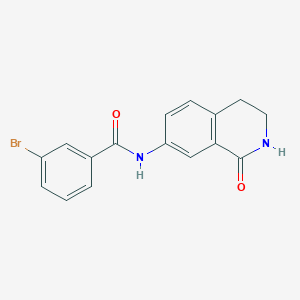
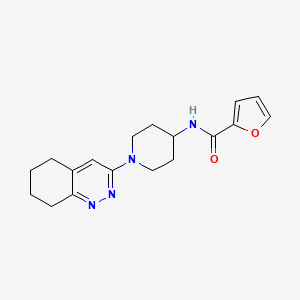
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)
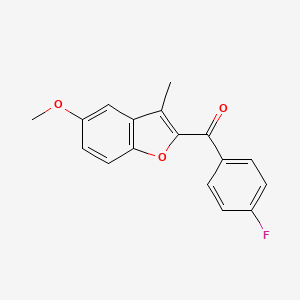
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)
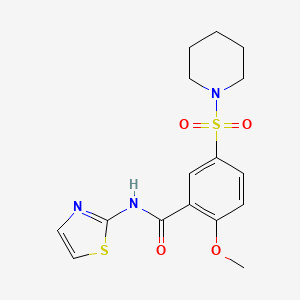
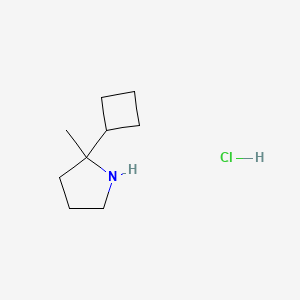
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2577625.png)